molecular formula C17H13N3O B14342299 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one CAS No. 104458-83-5

5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one

Cat. No.: B14342299
CAS No.: 104458-83-5
M. Wt: 275.30 g/mol
InChI Key: PGLCUHGDRQLXOP-UHFFFAOYSA-N
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Description

5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .

Comparison with Similar Compounds

Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.

Properties

CAS No.

104458-83-5

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H

InChI Key

PGLCUHGDRQLXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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